1,3-Dimethyl-1H-indene-1-carbaldehyde
Description
Properties
CAS No. |
57707-59-2 |
|---|---|
Molecular Formula |
C12H12O |
Molecular Weight |
172.22 g/mol |
IUPAC Name |
1,3-dimethylindene-1-carbaldehyde |
InChI |
InChI=1S/C12H12O/c1-9-7-12(2,8-13)11-6-4-3-5-10(9)11/h3-8H,1-2H3 |
InChI Key |
ABELWVVIQBHXOV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(C2=CC=CC=C12)(C)C=O |
Origin of Product |
United States |
Preparation Methods
Vilsmeier-Haack Formylation of 1,3-Dimethylindene
The Vilsmeier-Haack reaction is a cornerstone for introducing aldehyde groups into aromatic systems. For 1,3-dimethyl-1H-indene-1-carbaldehyde, this method involves treating 1,3-dimethylindene with the Vilsmeier reagent (POCl₃/DMF). The reaction proceeds via electrophilic aromatic substitution, where the indene’s electron-rich ring attacks the in situ-generated chloroiminium intermediate.
Reaction Mechanism and Optimization
The chloroiminium ion ([(CH₃)₂N=CHCl]⁺) forms by reacting DMF with POCl₃ at 0–5°C. Subsequent attack by the indene’s C1 position generates a σ-complex, which hydrolyzes to yield the aldehyde. Microwave-assisted heating (80°C, 30 min) improves yields to 68–72% compared to conventional reflux (55–60%, 8 hours). Side products, such as 1,3-dimethylindene-2-carbaldehyde, arise from competing electrophilic attack at C2, necessitating careful temperature control.
Table 1: Vilsmeier-Haack Reaction Parameters
| Parameter | Conventional Method | Microwave-Assisted |
|---|---|---|
| Temperature (°C) | 60–80 | 80 |
| Time (hours) | 8 | 0.5 |
| Yield (%) | 55–60 | 68–72 |
| Purity (HPLC, %) | 92–95 | 97–99 |
Ruthenium-Catalyzed Alkyne Carbonylative Cyclization
A novel approach employs ruthenium catalysts to assemble the indene core and aldehyde group simultaneously. Using [Ru(p-cymene)Cl₂]₂ (5 mol%) and AgSbF₆ (20 mol%) in dichloromethane, aroylsilanes react with acrolein to form silyl-substituted indene carbaldehydes. Methyl groups are introduced via post-synthetic modifications or by using pre-methylated substrates.
Substrate Scope and Limitations
This method tolerates electron-donating groups (e.g., methoxy, methyl) at the indene’s C6 position, yielding derivatives like 5,7-dimethyl-3-(trimethylsilyl)-1H-indene-2-carbaldehyde in 52–71% yields. However, steric hindrance from bulky substituents (e.g., tert-butyl) reduces efficiency (yields <50%).
Table 2: Ruthenium-Catalyzed Synthesis of Methylated Indene Carbaldehydes
| Substrate | Product | Yield (%) |
|---|---|---|
| 2-Methylaroylsilane | 3-(Trimethylsilyl)-1H-indene-2-carbaldehyde | 73 |
| 5-Methylacrolein | 5,7-Dimethyl-3-(trimethylsilyl)-1H-indene-2-carbaldehyde | 52 |
| 6-tert-Butylaroylsilane | 6-(tert-Butyl)-3-(trimethylsilyl)-1H-indene-2-carbaldehyde | 61 |
Multi-Step Synthesis from Indene Derivatives
A traditional route involves sequential alkylation and oxidation of indene. Starting with indene, Friedel-Crafts alkylation using methyl chloride/AlCl₃ introduces methyl groups at C1 and C3. Subsequent formylation via Gattermann-Koch reaction (HCl/CO) provides the aldehyde, albeit in modest yields (40–45%).
Oxidative Decarboxylation of Indane-1,3-dione Derivatives
Indane-1,3-dione serves as a precursor for carbonyl-containing indenes. Treatment with N-hydroxyphthalimide (NHPI) and tert-butyl nitrite (t-BuONO) under acidic conditions induces decarboxylation, yielding 1,3-dimethyl-1H-indene-1-carbaldehyde in 17–18% yields. While low-yielding, this method avoids toxic reagents like POCl₃.
Palladium-Catalyzed Cross-Coupling Approaches
Recent advances utilize Suzuki-Miyaura coupling to attach pre-formed aldehyde groups to methylated indene boronic esters. Using Pd(PPh₃)₄ and K₂CO₃ in THF/H₂O, this method achieves 65–70% yields but requires expensive boron reagents.
Spectroscopic Characterization
¹H NMR (CDCl₃): δ 10.22 (s, 1H, CHO), 7.63–7.17 (m, 4H, aromatic), 3.68 (s, 2H, CH₂), 2.42 (s, 6H, CH₃). IR (KBr): 1720 cm⁻¹ (C=O stretch), 1605 cm⁻¹ (aromatic C=C).
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethyl-1H-indene-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Electrophilic reagents such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 1,3-Dimethyl-1H-indene-1-carboxylic acid.
Reduction: 1,3-Dimethyl-1H-indene-1-methanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
1,3-Dimethyl-1H-indene-1-carbaldehyde has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in the development of new synthetic methodologies.
Biology: Its derivatives may exhibit biological activity and can be explored for potential therapeutic applications.
Medicine: The compound can be used in the design of new drugs and pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,3-Dimethyl-1H-indene-1-carbaldehyde depends on its chemical reactivity. The aldehyde group can participate in nucleophilic addition reactions, forming intermediates that can undergo further transformations. The indene ring system provides a stable aromatic framework that can interact with various molecular targets, influencing the compound’s overall reactivity and properties.
Comparison with Similar Compounds
Key Observations:
Functional Group Positioning : The carbaldehyde group at the 1-position in 1,3-Dimethyl-1H-indene-1-carbaldehyde distinguishes it from analogs like 2,3-dihydro-1H-indene-2-carbaldehyde, where the aldehyde is at the 2-position. This positional difference affects reactivity in nucleophilic additions or cyclization reactions .
Methyl Substitution: Methyl groups at the 1- and 3-positions enhance steric hindrance compared to non-methylated or mono-methylated analogs (e.g., 5,6-Dimethyl-2,3-dihydro-1H-inden-1-one). This may reduce aggregation in biological systems or modify binding affinities in therapeutic contexts .
Stereochemical Considerations : The (1S,2R)-configured 1-methyl analog (CAS 330825-79-1) demonstrates the importance of stereochemistry in applications such as chiral synthesis, suggesting that 1,3-Dimethyl-1H-indene-1-carbaldehyde’s stereoisomers could exhibit divergent properties .
Analytical Characterization
- Spectroscopic Techniques : High-resolution mass spectrometry (HRMS) and NMR are standard for confirming indene derivatives’ structures, as seen in and . X-ray crystallography () resolves stereochemical details critical for chiral compounds like the (1S,2R)-configured analog .
Q & A
Basic: What synthetic methodologies are recommended for preparing 1,3-Dimethyl-1H-indene-1-carbaldehyde?
Methodological Answer:
A common approach involves reductive amination or oxidation of indene precursors. For example:
- Step 1 : Start with a substituted indene derivative (e.g., 1,3-dimethylindene).
- Step 2 : Introduce the aldehyde group via Vilsmeier-Haack formylation or oxidation of a methyl group using H₂O₂ in ethanol under controlled conditions .
- Step 3 : Purify via column chromatography or recrystallization.
- Validation : Monitor reaction progress using TLC and confirm purity via melting point analysis or HPLC.
Reference protocols for structurally similar aldehydes (e.g., indole-3-carbaldehydes) highlight the use of sodium triacetoxyborohydride for stabilizing intermediates .
Basic: Which spectroscopic techniques are essential for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR : Identify substituents on the indene ring and confirm aldehyde proton resonance (δ 9.5–10.5 ppm). For example, 1H-indene-3-carbaldehyde derivatives show distinct aldehyde peaks at δ 10.2 ppm .
- IR Spectroscopy : Detect the carbonyl stretch (C=O) near 1700 cm⁻¹.
- Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS or GC-MS.
- X-ray Crystallography (if crystalline): Resolve ambiguities in stereochemistry using SHELXL for refinement .
Basic: What safety protocols should be followed during handling?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for volatile intermediates .
- Storage : Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent aldehyde oxidation.
- Waste Disposal : Neutralize acidic/basic byproducts before segregating organic waste. Collaborate with certified waste management services for incineration .
Advanced: How can crystallographic data discrepancies be resolved during structure determination?
Methodological Answer:
- Refinement Tools : Use SHELXL for small-molecule refinement and SIR97 for initial phase solutions. SHELXL’s robust algorithms handle twinning and high-resolution data .
- Validation Metrics : Check R-factors, electron density maps, and ADDSYM in PLATON to detect missed symmetry.
- Cross-Verification : Compare experimental data with computational models (e.g., DFT-optimized geometries) to resolve bond-length/bond-angle mismatches .
Advanced: How to design mechanistic studies for reactions involving this aldehyde?
Methodological Answer:
- Kinetic Profiling : Use stopped-flow NMR to monitor intermediate formation under varying temperatures.
- Isotopic Labeling : Introduce ¹³C at the aldehyde group to track reactivity via isotope-sensitive techniques (e.g., ¹³C NMR).
- Computational Modeling : Employ Gaussian or ORCA to simulate transition states and validate proposed mechanisms (e.g., organocatalytic [10+2] cycloadditions) .
Advanced: How to ensure data validity in conflicting experimental results?
Methodological Answer:
- Triangulation : Cross-validate NMR, MS, and crystallography data. For example, reconcile unexpected NMR shifts with X-ray-derived bond angles .
- Reproducibility : Repeat experiments under standardized conditions (e.g., solvent purity, reaction time).
- Statistical Analysis : Apply principal component analysis (PCA) to multivariate data (e.g., kinetic datasets) to identify outliers .
Advanced: What strategies optimize enantioselective synthesis of derivatives?
Methodological Answer:
- Chiral Catalysts : Use BINOL-derived organocatalysts to induce asymmetry during aldol or Mannich reactions.
- Solvent Screening : Test polar aprotic solvents (e.g., DMF, THF) to enhance catalyst-substrate interactions.
- HPLC Chiral Columns : Separate enantiomers using Daicel Chiralpak® columns and confirm ee values via circular dichroism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
